molecular formula C8H6ClF2NO B2892406 2-chloro-N-(2,5-difluorophenyl)acetamide CAS No. 196938-10-0

2-chloro-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2892406
CAS No.: 196938-10-0
M. Wt: 205.59
InChI Key: ACJQYTPZZNZWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,5-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.59 g/mol . It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique chemical properties, which make it valuable for various scientific applications.

Scientific Research Applications

2-chloro-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor in drug synthesis.

    Industry: Employed in the development of agrochemicals and other specialty chemicals.

Safety and Hazards

“2-chloro-N-(2,5-difluorophenyl)acetamide” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenylacetamide
  • 2-chloro-N-(2-fluorophenyl)acetamide
  • 2-chloro-N-(4-fluorophenyl)acetamide

Uniqueness

2-chloro-N-(2,5-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The difluoro substitution can enhance the compound’s stability and influence its interaction with biological targets .

Properties

IUPAC Name

2-chloro-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQYTPZZNZWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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